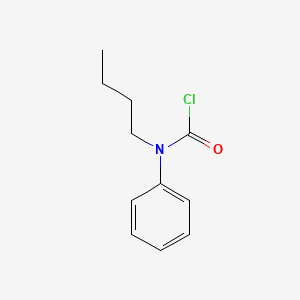

Butylphenylcarbamoyl chloride

Description

Contextualization within the Class of Carbamoyl (B1232498) Chlorides

Butylphenylcarbamoyl chloride belongs to the functional group class known as carbamoyl chlorides, which are characterized by the general formula R₂NC(O)Cl. wikipedia.org These compounds are derivatives of carbamic acid and are considered acyl chlorides of carbamic acids. The parent compound, H₂NCOCl, is noted to be unstable, but N-substituted versions, such as this compound, can be stable, with disubstituted variants being storable for extended periods. wikipedia.orgchemicalbook.com

Generally, carbamoyl chlorides are colorless liquids or solids that are sensitive to moisture and soluble in nonpolar organic solvents. wikipedia.org Their synthesis is commonly achieved through the reaction of a secondary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). wikipedia.orggoogle.com This process involves the formation of the carbamoyl chloride and a hydrochloride salt of the amine. wikipedia.org

The reactivity of carbamoyl chlorides is marked by their interaction with nucleophiles. For instance, they react with water in a hydrolysis reaction to form carbamic acids, and with alcohols to produce carbamate (B1207046) esters, also known as urethanes. wikipedia.orgnih.gov Compared to chloroformate esters, carbamoyl chlorides exhibit greater thermal stability, which can be attributed to the stabilizing electronic influence of the nitrogen atom. nih.gov This stability allows them to be used in synthetic reactions at higher temperatures.

Structural Significance as a Reactive Intermediate

The structure of this compound is key to its function as a reactive intermediate. The core of its reactivity lies in the carbamoyl chloride moiety, -NC(O)Cl. The carbonyl carbon atom in this group is electrophilic, rendering it susceptible to attack by nucleophiles. The chloride ion serves as a competent leaving group, facilitating nucleophilic acyl substitution reactions. This reactivity allows for the introduction of the butylphenylcarbamoyl group into other molecules.

The molecular geometry around the carbonyl carbon is trigonal planar, which is consistent with sp² hybridization. This arrangement influences how nucleophiles approach the molecule during a reaction. The presence of both a butyl group and a phenyl group on the nitrogen atom provides specific steric and electronic properties that can be leveraged in targeted synthesis.

A practical example of its role as a reactive intermediate is its use in the synthesis of quinuclidinium carbamate derivatives. google.com In this process, this compound reacts with an alcohol, substituting the chloride to form a carbamate ester linkage, which is a crucial part of the final, more complex molecule. google.comjustia.com

Table 1: Synthesis of this compound This interactive table summarizes a common laboratory synthesis method.

| Reactants | Reagent | Solvent | Process | Product |

|---|

Overview of Current Academic Research Focus Areas

Current academic and industrial research involving this compound is primarily focused on its application as a key intermediate in the synthesis of pharmacologically active compounds.

A significant area of research is in the development of muscarinic receptor antagonists. Specifically, this compound has been used to prepare quinuclidine (B89598) derivatives that act as antagonists of the M3 muscarinic receptor. google.comjustia.com These compounds are investigated for potential therapeutic uses.

While direct research on this compound itself is specialized, the broader class of carbamoyl chlorides is utilized in several research domains. They serve as intermediates for a variety of products, including pesticides like carbofuran (B1668357) and aldicarb. wikipedia.org Furthermore, related structures are explored in medicinal chemistry. For example, research into N-phenylurea derivatives, which can be synthesized from related starting materials, has shown potential in developing novel anticancer agents. rasayanjournal.co.inresearchgate.net The synthesis of N-(4-tert-butylphenylcarbamoyl)benzamide, a compound with predicted cytotoxic activity, highlights the utility of the carbamoyl scaffold in drug discovery. rasayanjournal.co.inresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-butyl-N-phenylcarbamoyl chloride |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-9-13(11(12)14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |

InChI Key |

JVKPGXHNRQRNEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for Butylphenylcarbamoyl Chloride

Direct synthesis involves the reaction of a secondary amine, specifically N-butylaniline, with a suitable chlorinating agent to form the carbamoyl (B1232498) chloride functional group.

The formation of carbamoyl chlorides is classically achieved by reacting a secondary amine with phosgene (B1210022) (COCl₂). wikipedia.org The general reaction involves two equivalents of the amine for every one equivalent of phosgene, with one equivalent forming the carbamoyl chloride and the second acting as a base to neutralize the liberated hydrogen chloride (HCl), forming an ammonium (B1175870) salt. wikipedia.org

A prominent and safer alternative to gaseous phosgene is triphosgene (B27547), or bis(trichloromethyl) carbonate, a stable white solid. commonorganicchemistry.comwikipedia.org Triphosgene serves as a source of phosgene, decomposing to release three equivalents of phosgene, which then reacts with the amine. wikipedia.org This method has been explicitly used for the synthesis of this compound. In a documented procedure, a solution of N-butylaniline in methylene (B1212753) chloride was treated with a solution of triphosgene in the same solvent. google.com The reaction was maintained at a temperature below 25°C during the addition, followed by a reflux period of six hours, yielding the desired product after purification. google.com A similar synthesis using phosgene directly has been reported for the analogous compound 2,6-dimethyl-N-butylphenylcarbamoyl chloride, where phosgene was added to a toluene (B28343) suspension of the corresponding aniline, followed by reflux. prepchem.com

Table 1: Synthesis of this compound Derivatives

| Product | Aniline Precursor | Phosgene Source | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | N-butylaniline | Triphosgene | Methylene chloride | Addition below 25°C, then reflux for 6 hours | 90% | google.com |

| 2,6-dimethyl-N-butylphenylcarbamoyl chloride | N-butyl-2,6-dimethylaniline | Phosgene | Toluene | Heated to reflux | Not specified | prepchem.com |

While phosgene and its solid surrogate, triphosgene, are standard reagents for synthesizing carbamoyl chlorides, other chlorinating agents are used for the broader class of acyl chlorides. google.com The reactivity of these agents can vary significantly. For the related synthesis of N,N-dimethylcarbamoyl chloride (DMCC) in Vilsmeier reactions, a study found the activity of different chlorinating agents to be in the order of thionyl chloride > oxalyl chloride > phosphorus oxychloride. researchgate.net

Phosgene is considered a cost-effective chlorinating agent but is less reactive than phosphorus trichloride, often necessitating the use of a catalyst such as N,N-disubstituted formamides. google.com Thionyl chloride is also commonly used and its reaction with carboxylic acids is typically catalyzed to enhance the reaction rate. google.com Triphosgene offers a significant practical advantage as it is a solid, making it easier and safer to handle than gaseous phosgene. wikipedia.org The choice of agent depends on a balance of reactivity, safety, cost, and reaction conditions.

Table 2: Comparison of Common Chlorinating Agents

| Chlorinating Agent | Formula | Physical State | Key Characteristics | Reference |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | Highly toxic; cost-effective but may require a catalyst. | google.com |

| Triphosgene | C₃Cl₆O₃ | Solid | Safer, solid source of phosgene. | wikipedia.org |

| Thionyl Chloride | SOCl₂ | Liquid | Commonly used; reactions often catalyzed. More reactive than oxalyl chloride for DMCC formation. | google.comresearchgate.net |

| Oxalyl Chloride | (COCl)₂ | Liquid | Used in specific applications like Vilsmeier reactions. | researchgate.net |

| Phosphorus Oxychloride | POCl₃ | Liquid | Less reactive than thionyl and oxalyl chlorides for DMCC formation. | researchgate.net |

In Situ Generation and Utilization Strategies

This compound can be generated in situ and used immediately in a subsequent reaction without isolation. This one-pot procedure is efficient and avoids handling the potentially sensitive carbamoyl chloride intermediate. organic-chemistry.org For example, a carbamoyl chloride can be formed from an amine and a phosgene source, and then directly reacted with a nucleophile, such as an alcohol or another amine, present in the reaction mixture. organic-chemistry.orgnih.gov A general strategy involves the in situ formation of N-substituted carbamoyl chlorides which are then reacted with substituted phenols to yield O-aryl carbamates, providing an economical and versatile route to these compounds. organic-chemistry.org This approach is also applicable to the synthesis of unsymmetrical ureas, where triphosgene reacts first with one amine to form a carbamoyl chloride or isocyanate intermediate, which is then captured by a second, different amine. nih.gov

Mechanistic Elucidation of Synthetic Routes

The synthesis of this compound from N-butylaniline and phosgene proceeds via a nucleophilic acyl substitution mechanism. wikipedia.orggoogle.com The reaction can be understood through the principles of the Schotten-Baumann reaction. byjus.com

The mechanism unfolds in the following steps:

Nucleophilic Attack: The nitrogen atom of N-butylaniline, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the phosgene molecule. This forms a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group. This results in the formation of a protonated this compound.

Deprotonation: A second molecule of N-butylaniline acts as a base, abstracting the proton from the nitrogen atom of the protonated carbamoyl chloride. wikipedia.org This neutralizes the product and forms N-butylanilinium chloride as a byproduct. wikipedia.org

Derivatization Chemistry and Functionalization

Carbamoylation Reactions with Diverse Nucleophiles

The core reactivity of butylphenylcarbamoyl chloride lies in its function as a carbamoylating agent. It readily reacts with a wide range of nucleophiles to introduce the N-butyl-N-phenylcarbamoyl moiety into other molecules. This process is fundamental to the synthesis of several classes of compounds, including substituted carbamates, ureas, and thioureas.

This compound reacts with alcohols and phenols to form the corresponding carbamate (B1207046) esters. wikipedia.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. wikipedia.org The resulting N,N-disubstituted carbamates are often stable compounds with applications in medicinal chemistry and materials science. nih.gov For instance, the carbamate group can act as a key structural motif in bioactive molecules or as a protecting group for amines in multi-step organic syntheses. nih.gov The reaction with various alcohols can lead to a diverse library of carbamate derivatives.

Table 1: Synthesis of Representative Carbamates from this compound

| Nucleophile (Alcohol/Phenol) | Resulting Carbamate Product |

| Methanol | Methyl (N-butyl-N-phenyl)carbamate |

| Ethanol | Ethyl (N-butyl-N-phenyl)carbamate |

| Isopropanol | Isopropyl (N-butyl-N-phenyl)carbamate |

| Phenol | Phenyl (N-butyl-N-phenyl)carbamate |

| p-Cresol | p-Tolyl (N-butyl-N-phenyl)carbamate |

The reaction of this compound with primary or secondary amines yields N,N,N'-trisubstituted ureas. nih.gov This reaction is a common and efficient method for creating unsymmetrical urea (B33335) derivatives. nih.gov The urea functional group is a significant pharmacophore in drug discovery due to its ability to form stable hydrogen bonds with biological targets. nih.gov

Similarly, thioureas can be synthesized, although the direct reaction with a thiol (R-SH) to form a thiocarbamate is more common than the formation of a thiourea. The synthesis of thioureas often involves the use of an isothiocyanate intermediate. However, derivatives of this compound can be used to generate a wide array of ureas with potential biological activities. benthamdirect.commdpi.com

Table 2: Synthesis of Representative Ureas from this compound

| Nucleophile (Amine) | Resulting Urea Product |

| Ammonia | N-Butyl-N-phenylurea |

| Methylamine | 1-Butyl-1-phenyl-3-methylurea |

| Diethylamine | 1-Butyl-1-phenyl-3,3-diethylurea |

| Aniline | 1-Butyl-1,3-diphenylurea |

| Piperidine | 1-(N-Butyl-N-phenylcarbamoyl)piperidine |

Role in Synthesis of Nitrogen-Containing Heterocyclic Compounds

While this compound itself may not be a direct precursor for heterocyclic ring formation in all cases, its derivatives, particularly ureas and carbamates, are pivotal building blocks in heterocyclic synthesis. tandfonline.comresearchgate.net For example, unsaturated carbamates and ureas derived from this compound can undergo intramolecular cyclization reactions to form various nitrogen-containing heterocycles. mdpi.comchemrevlett.com

These cyclization reactions can be promoted by different reagents and conditions, leading to a variety of ring systems. For instance, palladium-catalyzed cyclization of ureas derived from o-haloarylamines can furnish benzoimidazolones. organic-chemistry.org Gold-catalyzed cyclization of allenic carbamates is a known route to 1,3-oxazin-2-ones. beilstein-journals.org Furthermore, (1-chloroalkyl)carbamoyl chlorides, which can be synthesized from imines and phosgene (B1210022), react with nucleophiles like hydrazine (B178648) to create heterocyclic systems such as 1,2,4-triazolidine-5-ones. cdnsciencepub.com The specific substitution pattern of the this compound derivatives can direct the regioselectivity of these cyclization reactions, allowing for the controlled synthesis of complex heterocyclic structures. chemrevlett.com

Structure-Activity Relationship (SAR) Methodologies in Derivative Design

The derivatives of this compound, especially ureas and carbamates, are frequently the subject of Structure-Activity Relationship (SAR) studies in medicinal chemistry. nih.govacs.org SAR explores how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify key pharmacophores and optimize the compound's efficacy and selectivity. nih.govacs.org

For derivatives of this compound, SAR studies might involve:

Modification of the Phenyl Ring: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring to modulate electronic properties and metabolic stability.

Variation of the Butyl Group: Altering the length or branching of the alkyl chain to influence lipophilicity and steric interactions with a biological target.

For example, in the development of kinase inhibitors, a common application for urea-based compounds, the diaryl urea moiety is often critical for binding. nih.gov SAR studies on such compounds have shown that specific substitutions on the aryl rings can dramatically affect inhibitory potency. nih.gov Similarly, for carbamate-based drugs, SAR studies help in designing compounds with improved metabolic stability and tissue exposure. nih.govmdpi.com

Table 3: Conceptual SAR Table for this compound Derivatives

| Structural Region | Modification Example | Potential Impact on Activity |

| Phenyl Ring | Addition of a chloro group | May enhance binding affinity through halogen bonding; alters electronic profile. |

| Butyl Group | Replacement with an isobutyl group | Can probe steric constraints within a binding pocket. |

| Nucleophile (in a urea derivative) | Replacing an aliphatic amine with a pyridine ring | Introduces a basic center; can form different hydrogen bonds and impact solubility. |

| Carbamate Oxygen | Replacement with Sulfur (Thiocarbamate) | Alters bond angles, polarity, and hydrogen bonding capability. |

Applications in Advanced Materials and Chemical Transformations

Precursor in Fine Chemical Synthesis

Butylphenylcarbamoyl chloride is a valuable precursor in fine chemical synthesis due to the reactivity of its carbamoyl (B1232498) chloride group. This functional group readily reacts with a variety of nucleophiles, such as alcohols, amines, and thiols, to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. This reactivity is fundamental to its role in the construction of more complex molecules with specific functionalities.

The general reactivity of carbamoyl chlorides allows for their participation in a diverse range of transition metal-catalyzed transformations. These reactions can include radical-initiated processes, cross-coupling reactions, and C-H functionalization, providing pathways to amide-functionalized organic frameworks. Such frameworks are significant in the synthesis of pharmaceuticals and natural products. While specific research on this compound is not extensively detailed in publicly available literature, its structural similarity to other N-alkyl-N-arylcarbamoyl chlorides suggests its potential utility in these synthetic strategies.

The synthesis of various organic compounds often relies on the use of strategic intermediates, and this compound serves as such a component. Its bifunctional nature, possessing both a reactive chloride and a stable butylphenylamino group, allows for a modular approach in the synthesis of elaborate molecular architectures.

| Nucleophile | Resulting Functional Group | General Reaction Scheme |

|---|---|---|

| Alcohol (R'-OH) | Carbamate | R₂NCOCl + R'-OH → R₂NCOOR' + HCl |

| Amine (R'₂NH) | Urea | R₂NCOCl + R'₂NH → R₂NCONR'₂ + HCl |

| Thiol (R'-SH) | Thiocarbamate | R₂NCOCl + R'-SH → R₂NCOSR' + HCl |

Applications in Polymer Chemistry and Functional Polymer Design

The design of functional polymers, which are polymers with specific properties and functions, is a rapidly advancing area of materials science. The incorporation of specific functional groups onto a polymer backbone can dramatically alter its physical and chemical characteristics. While direct studies detailing the use of this compound in polymer chemistry are limited, the reactivity of the carbamoyl chloride group makes it a candidate for the post-polymerization modification of polymers.

Functionalization of polymers can be achieved by reacting a pre-existing polymer containing nucleophilic sites (such as hydroxyl or amine groups) with a reagent like this compound. This "grafting to" approach would introduce the butylphenylcarbamoyl moiety as a pendant group on the polymer chain. Such modifications can be used to tune the polymer's solubility, thermal stability, and mechanical properties.

For instance, acyl chlorides are known to be used in the functionalization of biodegradable polymers. By analogy, this compound could potentially be used to terminate ring-opening polymerization reactions, thereby introducing an end-functional group to the polymer chain. This approach allows for the synthesis of polymers with tailored end-group functionalities, which is crucial for applications such as drug delivery and surface modification.

Development of Polymer-Supported Reagents and Catalysts

Polymer-supported reagents and catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for recycling, and suitability for use in continuous flow reactors. The immobilization of a catalytically active species or a reagent onto a solid polymer support is a key step in the development of these materials.

The carbamoyl chloride functionality of this compound provides a chemical handle for its attachment to a polymer support. A polymer resin containing nucleophilic groups could be reacted with this compound to covalently bind the butylphenylcarbamoyl group to the polymer. While this immobilization itself does not create a catalyst, the attached group could serve as a ligand for a metal catalyst or as a precursor for further functionalization to create a catalytic site.

Computational and Theoretical Investigations

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules. These studies are crucial for understanding the three-dimensional structures of molecules and their interactions with other molecules.

Molecular Docking Analyses

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein or other receptor. In the context of Butylphenylcarbamoyl chloride, molecular docking analyses could be employed to understand its potential binding affinity and interaction patterns with specific biological targets.

Binding Affinity Prediction: Docking simulations can estimate the binding energy of this compound within the active site of a target protein. A lower binding energy generally indicates a more stable complex and potentially higher inhibitory or activating activity.

Interaction Analysis: These analyses can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of a target protein.

Currently, specific molecular docking studies detailing the binding of this compound to particular protein targets are not widely available in the public domain. However, the principles of molecular docking provide a framework for how such an investigation would be conducted.

Molecular Dynamics Simulations for Conformational Analysis and Stability Prediction

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to observe the conformational changes of a molecule over time and to assess the stability of its various conformations. For this compound, MD simulations can provide valuable information on its flexibility and the stability of its complexes with target molecules.

Conformational Flexibility: By simulating the movement of the molecule over a period of time, researchers can identify the most stable and frequently occurring conformations of this compound in different environments (e.g., in a solvent or bound to a protein).

Complex Stability: When this compound is docked into a protein, MD simulations can be used to assess the stability of the resulting complex. This is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation.

Binding Free Energy Calculations

Binding free energy calculations are used to provide a more accurate estimation of the binding affinity between a ligand and its target compared to the scoring functions used in molecular docking. These calculations are computationally more intensive but offer greater precision.

Common methods for calculating binding free energy include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous methods based on statistical mechanics that calculate the free energy difference between two states.

These calculations can be instrumental in ranking potential derivatives of this compound based on their predicted binding affinities.

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to study the electronic structure of molecules and to elucidate reaction mechanisms. For this compound, these calculations can provide detailed insights into its reactivity.

Transition State Analysis: By calculating the potential energy surface of a reaction involving this compound, researchers can identify the transition state structures and determine the activation energies. This information is crucial for understanding the kinetics and feasibility of a particular reaction pathway.

Reactivity Descriptors: Quantum chemical calculations can determine various molecular properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. These descriptors help in predicting the reactive sites of the molecule and its susceptibility to nucleophilic or electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Model Development: A QSAR model is developed by correlating the variation in the biological activity of a set of this compound derivatives with the variation in their physicochemical properties (descriptors). These descriptors can be steric, electronic, or hydrophobic in nature.

Predictive Power: Once a statistically significant QSAR model is established, it can be used to predict the biological activity of new, untested derivatives of this compound. This allows for the rational design and optimization of compounds with improved activity.

The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with experimentally determined biological activities.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Butylphenylcarbamoyl chloride, the spectrum is predicted to show distinct signals corresponding to the protons on the phenyl ring and the butyl chain. Due to the influence of the nitrogen atom and the carbonyl group, the protons on the carbon adjacent to the nitrogen (α-methylene group) are expected to be shifted downfield.

Predicted ¹H-NMR Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.65 | Triplet | 2H | -N-CH₂ -CH₂-CH₂-CH₃ |

| 1.55 | Sextet | 2H | -N-CH₂-CH₂ -CH₂-CH₃ |

| 1.30 | Sextet | 2H | -N-CH₂-CH₂-CH₂ -CH₃ |

¹³C-NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. The carbonyl carbon of the carbamoyl (B1232498) chloride group is expected to have the most downfield chemical shift. The carbons of the phenyl ring will appear in the aromatic region, while the butyl chain carbons will be found in the aliphatic region.

Predicted ¹³C-NMR Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| 168.0 | C =O (Carbonyl) |

| 140.0 | Aromatic C (quaternary, attached to N) |

| 129.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 126.5 | Aromatic CH |

| 52.0 | -N-CH₂ -CH₂-CH₂-CH₃ |

| 30.0 | -N-CH₂-CH₂ -CH₂-CH₃ |

| 20.0 | -N-CH₂-CH₂-CH₂ -CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most characteristic absorption for this compound is the strong C=O (carbonyl) stretching band of the carbamoyl chloride group, which is expected at a high wavenumber due to the electron-withdrawing effect of both the nitrogen and chlorine atoms.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H Stretch (Butyl group) |

| 1750-1730 | Strong | C=O Stretch (Carbamoyl chloride) |

| 1600, 1490 | Medium-Weak | C=C Stretch (Aromatic ring) |

| 1380 | Medium | C-N Stretch |

| 770-730, 690 | Strong | C-H Bending (Monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. In the electron ionization (EI) mass spectrum of this compound (Molecular Weight: 211.69 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 211 (for the ³⁵Cl isotope) and m/z 213 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.

The fragmentation pattern would likely involve the loss of the chlorine atom, the butyl group, and cleavage of the carbonyl group.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Possible Fragment Identity |

|---|---|

| 211/213 | [C₁₁H₁₄ClNO]⁺ (Molecular Ion, [M]⁺) |

| 176 | [M - Cl]⁺ |

| 154 | [M - C₄H₉]⁺ |

| 119 | [C₆H₅NCO]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, byproducts, or impurities, thereby allowing for purity assessment and monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to check the purity of a compound and to monitor the progress of a reaction. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be suitable as the mobile phase, with silica (B1680970) gel as the stationary phase. The compound's spot would be visualized under UV light due to the presence of the phenyl group. The Retention Factor (Rf) value would depend on the specific solvent system used but is expected to be intermediate.

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering a more comprehensive analysis.

For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be a powerful tool. The gas chromatograph would separate the compound from any volatile impurities, and the mass spectrometer would then provide a mass spectrum for each separated component, confirming the identity of the target compound and identifying byproducts. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable hyphenated technique, particularly useful if the compound has limited thermal stability. lcms.cz An LC system, often using a reverse-phase column (like C18), would separate the components of a mixture. The eluent would then be introduced into a mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI), to provide molecular weight information and fragmentation data for the compound and any non-volatile impurities. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Novel Reaction Chemistries and Selectivity Control

The reactivity of the carbamoyl (B1232498) chloride group makes it a versatile synthon for a wide range of chemical transformations. Current research is focused on moving beyond traditional applications to explore novel reaction pathways, particularly through the use of transition metal catalysis. rsc.orgrsc.org These advanced methods open up new avenues for creating complex molecular architectures from the butylphenylcarbamoyl chloride scaffold.

Key areas of exploration include:

Cross-Coupling Reactions: Transition metals, particularly palladium and nickel, are known to catalyze cross-coupling reactions. ustc.edu.cn Research is underway to utilize this compound in reactions like Suzuki, Heck, and Sonogashira couplings, which would allow for the direct attachment of aryl, vinyl, or alkynyl groups to the carbonyl carbon. This would provide a direct route to ketones and other valuable carbonyl compounds.

C-H Functionalization: Direct C-H functionalization is a powerful tool for streamlining synthesis by avoiding the need for pre-functionalized starting materials. researchgate.net Investigations are exploring the use of catalysts to direct the reaction of this compound with unactivated C-H bonds, enabling the formation of new carbon-carbon bonds in a highly efficient manner.

Radical Initiated Reactions: The carbamoyl chloride moiety can participate in radical-initiated reactions, leading to the formation of diverse cyclic or linear structures. rsc.org This approach is being explored for the construction of complex heterocyclic compounds that are of interest in medicinal and materials chemistry.

A significant challenge in these novel reactions is controlling selectivity—ensuring the reaction occurs at the desired position in the molecule. jst.go.jp Catalyst design plays a crucial role in achieving high levels of chemo-, regio-, and stereoselectivity. researchgate.netelsevierpure.com For instance, the choice of metal, the design of the ligand, and the reaction conditions can all be tuned to favor the formation of a specific product isomer. researchgate.net

| Reaction Type | Catalyst System (Example) | Potential Product Class | Key Research Focus |

| Cross-Coupling | Palladium or Nickel complexes | Aryl ketones, Alkynyl ketones | Expanding substrate scope, improving yields |

| C-H Functionalization | Rhodium or Ruthenium catalysts | Functionalized amides | Directing group strategies, intermolecular reactions |

| Radical Annulation | Transition metal photocatalysts | Heterocyclic compounds | Control of ring size, diastereoselectivity |

Design and Synthesis of Next-Generation this compound Derivatives

The functional properties of a molecule are intrinsically linked to its structure. By strategically modifying the this compound core, researchers can design and synthesize next-generation derivatives with enhanced or entirely new functionalities. This is typically achieved by reacting the carbamoyl chloride with a diverse range of nucleophiles, such as amines, alcohols, and thiols, to create new carbamates, ureas, and thiocarbamates. organic-chemistry.orgorientjchem.org

The design of these new derivatives is often guided by the desired application. For example:

Introduction of Bioactive Moieties: By reacting this compound with known pharmacophores, new derivatives with potential biological activity can be synthesized. nih.gov This approach is being used to create libraries of compounds for screening in drug discovery programs.

Tuning Physicochemical Properties: The introduction of different functional groups can alter properties such as solubility, lipophilicity, and metabolic stability. nih.gov For instance, incorporating fluorine atoms or trifluoromethyl groups can increase a molecule's stability and bioavailability. nih.gov

Development of Novel Materials: Derivatives with specific electronic or optical properties can be designed for use in materials science. This could include the synthesis of new polymers, liquid crystals, or molecular sensors.

The synthesis of these derivatives often employs catalysts to improve reaction efficiency and yield. For example, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an effective catalyst for the formation of carbamates from chloroformates, a related class of compounds, by reducing reaction times and allowing for milder conditions. orientjchem.org

| Reactant Class | Functional Group Introduced | Potential Application Area | Example of Reactant |

| Primary/Secondary Amines | Substituted Urea (B33335) | Pharmaceuticals, Agrochemicals | Aniline, Piperidine orientjchem.org |

| Alcohols/Phenols | Carbamate (B1207046) | Polymers, Protecting Groups | Cholesterol orientjchem.org |

| Hydrazines | Semicarbazide | Chemical Synthesis | Thiocarbazide orientjchem.org |

| Amino Acids | Peptidomimetic Linkage | Bio-organic Chemistry | Glycine methyl ester |

Sustainable and Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, there is a significant research effort dedicated to developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. wikipedia.orgacs.org The overarching goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. epa.gov

Key strategies being pursued include:

Alternative Carbonyl Sources: Traditional methods for synthesizing carbamoyl chlorides often rely on phosgene (B1210022), a highly toxic gas. Researchers are exploring safer alternatives, such as the use of ureas and organic carbonates as carbonyl sources. tandfonline.comtandfonline.commdpi.com These reactions often have high atom economy, meaning that a larger proportion of the starting materials are incorporated into the final product, thus generating less waste. tandfonline.com

Catalytic Approaches: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. epa.gov Catalysts are used in small amounts and can facilitate reactions many times, reducing waste and often allowing for milder reaction conditions. organic-chemistry.orgacs.org For example, zirconium(IV) has been used to catalyze the formation of carbamates and ureas from carbonates and amines. organic-chemistry.org

Greener Solvents and Conditions: The choice of solvent can have a major impact on the environmental footprint of a chemical process. Research is focused on replacing hazardous organic solvents with greener alternatives, such as water, supercritical carbon dioxide, or biodegradable solvents like glycerol (B35011). researchgate.net Additionally, techniques like microwave-assisted synthesis are being explored to reduce reaction times and energy consumption. organic-chemistry.org

Sustainable Chlorine Chemistry: The broader field of chlorine chemistry is also moving towards more sustainable practices. This includes the use of renewable energy for chlorine production and the development of processes that recycle byproducts like hydrogen chloride, creating a more circular economy for the element. nih.govresearchgate.net Recent innovations even include using mild blue light and iron-sulfur catalysts to incorporate chlorine into organic molecules, avoiding harsh chemicals and high temperatures. chemistryforsustainability.org

| Green Chemistry Principle | Application in Synthesis | Example | Environmental Benefit |

| Prevent Waste | High atom economy reactions | Synthesis from ureas and carbonates tandfonline.com | Reduced generation of byproducts |

| Less Hazardous Synthesis | Avoidance of toxic reagents | Phosgene-free routes organic-chemistry.org | Improved safety for chemists and the environment |

| Catalysis | Use of recyclable catalysts | Zr(IV) or La₂O₃/SiO₂ catalyzed reactions tandfonline.comorganic-chemistry.org | Reduced waste, lower energy requirements |

| Safer Solvents | Replacement of volatile organic compounds | Reactions in water or glycerol researchgate.net | Reduced pollution and health hazards |

Q & A

Q. How can time-series experiments elucidate the long-term stability of this compound derivatives?

- Methodology : Adopt a multi-wave panel design (e.g., measurements at T1, T2, T3 intervals) to track degradation trends. Reference longitudinal frameworks from presenteeism research, which identified divergent short-term vs. long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.